4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core, which is a versatile scaffold in medicinal chemistry, and is substituted with chloroaniline and chlorophenyl groups, enhancing its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-chloroaniline with an appropriate aldehyde or ketone, followed by cyclization with ethyl acetoacetate. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazolone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolone derivatives, such as:
- 4-[(4-methoxyanilino)methylene]-2-(4-methoxyphenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one
- 4-[(4-bromoanilino)methylene]-2-(4-bromophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one .
Uniqueness
4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro groups enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[(4-chlorophenyl)iminomethyl]-5-ethoxy-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-2-25-17-16(11-21-14-7-3-12(19)4-8-14)18(24)23(22-17)15-9-5-13(20)6-10-15/h3-11,22H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADFXQXCGUMENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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